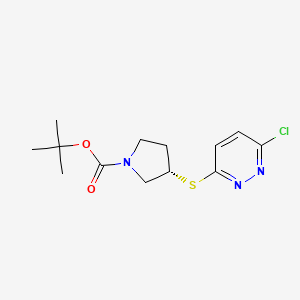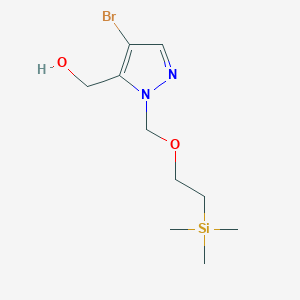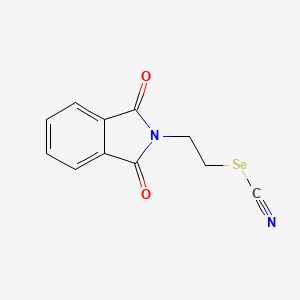
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is a chemical compound with the molecular formula C₁₁H₈N₂O₂Se. It is characterized by the presence of a selenocyanate group attached to an isoindoline-1,3-dione structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate typically involves the reaction of isoindoline-1,3-dione derivatives with selenocyanate reagents. One common method includes the reaction of 2-(1,3-dioxoisoindol-2-yl)ethylamine with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate involves its interaction with cellular components. The selenocyanate group can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway . Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)ethylamine
- 2-(1,3-Dioxoisoindol-2-yl)ethyl chloride
- 2-(1,3-Dioxoisoindol-2-yl)ethyl bromide
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The selenium atom in the selenocyanate group can participate in redox reactions, making the compound a valuable tool in oxidative stress studies and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
32449-49-3 |
|---|---|
Molekularformel |
C11H8N2O2Se |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)ethyl selenocyanate |
InChI |
InChI=1S/C11H8N2O2Se/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-6H2 |
InChI-Schlüssel |
UJUAYZXXNLITJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



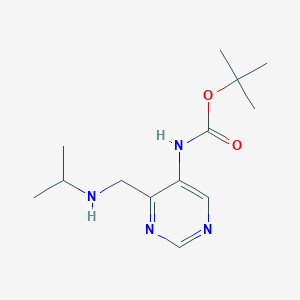
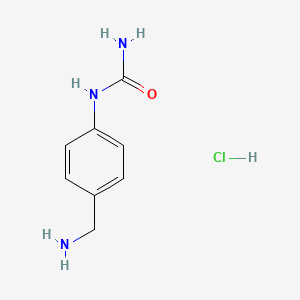

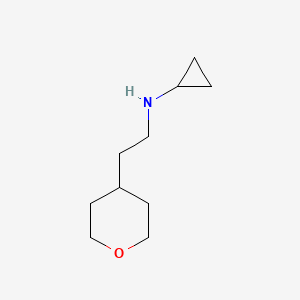
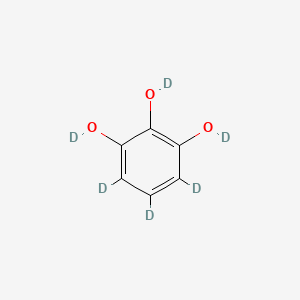
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
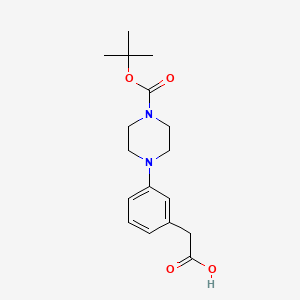
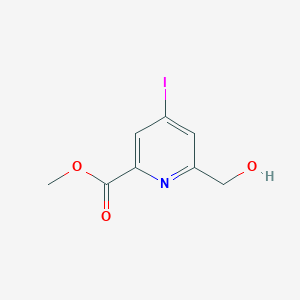
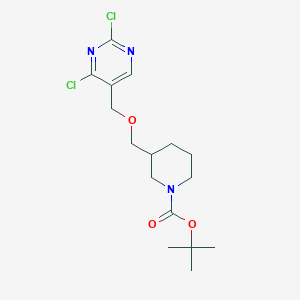
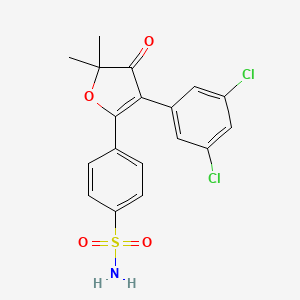
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
